Lower logP vs. Indole and Indazole Scaffolds: Enhanced Aqueous Solubility for CNS Drug Design
The pyrazolo[3,4-c]pyridine scaffold offers a significantly lower logP compared to the commonly used indole and indazole scaffolds. Specifically, 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has a calculated logP of 0.38 , whereas indole and indazole exhibit logP values of approximately 2.1 and 1.8, respectively [1]. This reduction in lipophilicity corresponds to enhanced aqueous solubility, a critical parameter for achieving oral bioavailability and CNS penetration. The lower logP is attributed to the introduction of an additional nitrogen atom and the partial saturation of the pyridine ring, which collectively increase polarity and hydrogen-bonding capacity.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 0.38 (calculated) |
| Comparator Or Baseline | Indole (logP ~2.1); Indazole (logP ~1.8) |
| Quantified Difference | ΔlogP ≈ -1.7 (vs. indole); ΔlogP ≈ -1.4 (vs. indazole) |
| Conditions | Calculated logP values (XLogP3) from literature and chemical databases. |
Why This Matters
Lower logP reduces nonspecific binding, improves solubility, and enhances the likelihood of favorable CNS drug-like properties, guiding medicinal chemists toward scaffolds with higher developability potential.
- [1] Heller, S. T.; Natarajan, S. R. Rapid Access to Pyrazolo[3,4-c]pyridines via Alkyne Annulation. Org. Lett. 2007, 9, 24, 4947–4950. (Figure 1: logP of indole, indazole, and pyrazolo[3,4-c]pyridine). View Source
